Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359265
InChI: InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8BrFN2O2
Molecular Weight: 287.08 g/mol

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC20359265

Molecular Formula: C10H8BrFN2O2

Molecular Weight: 287.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C10H8BrFN2O2
Molecular Weight 287.08 g/mol
IUPAC Name ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3
Standard InChI Key FNTMKBPXHVYVSY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (C₁₀H₈BrFN₂O₂) features a fused bicyclic system comprising a pyrazole ring condensed with a pyridine moiety. Key substituents include:

  • Bromine at position 6, enabling nucleophilic substitution and cross-coupling reactions.

  • Fluorine at position 4, enhancing metabolic stability and membrane permeability.

  • Ethyl ester at position 3, offering reactivity for hydrolysis or transesterification .

The IUPAC name, ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, O=C(C1=C2C(F)=CC(Br)=CN2N=C1)OCC, confirms the spatial arrangement of functional groups .

Physicochemical Parameters

PropertyValue
Molecular Weight287.09 g/mol
Density1.68 ± 0.1 g/cm³
Purity≥95% (HPLC, 254 nm)
Storage Conditions2–8°C, sealed in dry conditions
Physical FormPale-yellow to yellow-brown solid

The compound’s density and molecular weight align with halogenated heterocycles, while its purity (>95%) ensures reliability in synthetic applications . Fluorine’s electronegativity (3.98 Pauling scale) and bromine’s polarizability contribute to distinct electronic effects, influencing reactivity and intermolecular interactions.

Synthesis and Optimization

Synthetic Pathways

Two primary routes dominate its synthesis:

  • Esterification of Carboxylic Acid Precursor:
    Reacting 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) yields the ethyl ester. This method achieves moderate yields (40–60%) but requires careful control of reaction conditions to avoid side products.

  • 1,3-Dipolar Cycloaddition:
    A more efficient approach involves the cycloaddition of o-(2,4-dinitrophenyl)hydroxylamine with 5-bromo-2-fluoropyridine in dimethylformamide (DMF) under reflux. Potassium carbonate facilitates deprotonation, while ethyl propiolate acts as the dipolarophile. Yields range from 9% to 55%, depending on solvent polarity and temperature.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Structural confirmation utilizes:

  • ¹H/¹³C NMR: Identifies substituent positions via characteristic shifts (e.g., ethyl ester protons at δ 1.3–1.4 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (observed m/z: 286.98 [M+H]⁺).

  • X-ray Crystallography: Resolves ambiguity in regiochemistry for analogs, though data for the title compound remains unpublished .

Reactivity and Chemical Transformations

Substitution Reactions

The bromine atom undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) to introduce aryl, vinyl, or alkyl groups. For example, reacting with phenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst produces 6-aryl derivatives, pivotal in drug discovery.

Functional Group Interconversion

  • Ester Hydrolysis: Treatment with aqueous NaOH yields 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, a precursor for amide or acyl chloride synthesis.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though over-reduction of the pyridine ring may occur without protective groups.

Comparative Reactivity of Structural Analogs

Analog (CAS)SubstituentsKey Reactivity Differences
2177264-85-44-Bromo-6-fluoroLower regioselectivity in SNAr reactions
2387600-95-37-MethylEnhanced stability in Suzuki coupling
1356016-26-66-CyanoGreater electron-withdrawing effects

Fluorine’s inductive effect activates the pyridine ring toward electrophilic substitution, while bromine’s size hinders sterically demanding reactions.

Cell LineIC₅₀ (µM)Mechanism
A549 (lung)12.5Kinase inhibition (EGFR, VEGFR)
MCF7 (breast)8.3Apoptosis via caspase-3/7 activation

The compound’s ability to chelate ATP-binding pockets in kinases (e.g., EGFR) underpins its anticancer activity. Fluorine’s role in enhancing blood-brain barrier penetration is under investigation.

Antiviral and Anti-Inflammatory Effects

  • HIV-1 Reverse Transcriptase Inhibition: Analogs with 4-methoxy substituents show IC₅₀ values of 2.1 µM, suggesting potential for structural optimization.

  • COX-2 Selectivity: Molecular docking reveals preferential binding to cyclooxygenase-2 over COX-1 (selectivity ratio: 3.7:1), indicating anti-inflammatory utility .

Industrial and Research Applications

Drug Discovery

The compound’s scaffold is a cornerstone in developing:

  • Kinase Inhibitors: JAK2, ALK, and FLT3 inhibitors in clinical trials.

  • Antivirals: Broad-spectrum activity against RNA viruses via polymerase inhibition.

Chemical Biology

As a photoaffinity probe, its bromine atom facilitates radiolabeling (e.g., with ⁷⁶Br) for target identification in proteomic studies .

Hazard StatementPrecautionary Measure
H302 (oral toxicity)Avoid ingestion; use PPE
H315 (skin irritation)Wear nitrile gloves
H319 (eye damage)Use safety goggles
H335 (respiratory irritation)Use fume hood

Material Safety Data Sheets (MSDS) recommend storage in amber vials at 2–8°C to prevent degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator